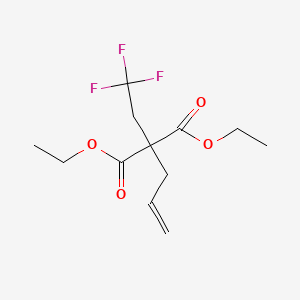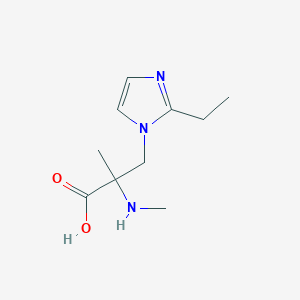
3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of an acid catalyst.
Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.
Amination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.
Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activities. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
- 2-(1H-Imidazol-1-ylmethyl)benzoic acid
- 4-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of both methylamino and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-(2-ethylimidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-4-8-12-5-6-13(8)7-10(2,11-3)9(14)15/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
InChI 键 |
GHZDUKGMYOHCFZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CC(C)(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


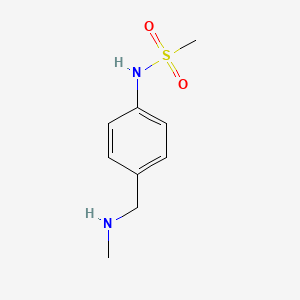

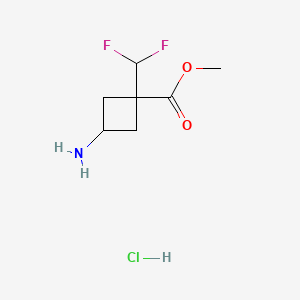
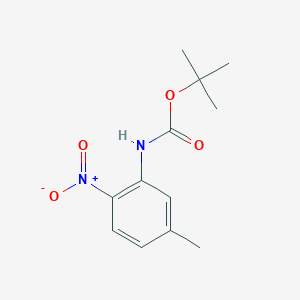
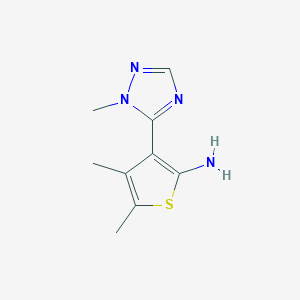
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)

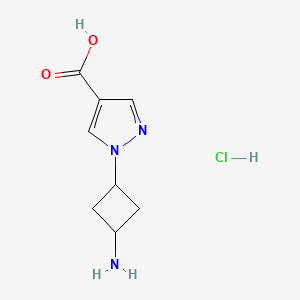
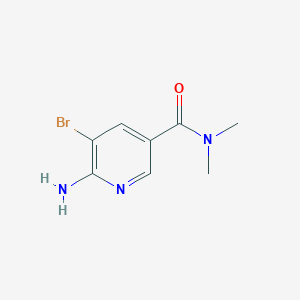
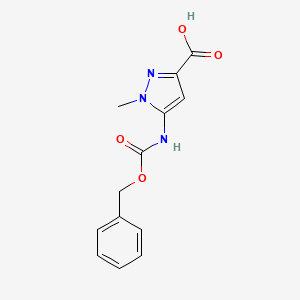
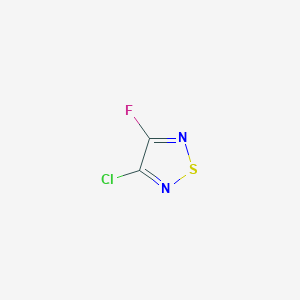
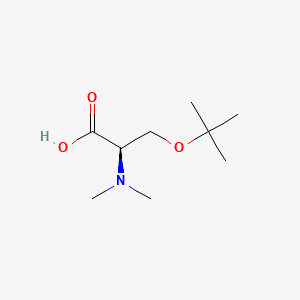
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
